替尼格列汀氢溴酸盐

描述

替尼格列汀氢溴酸盐是一种二肽基肽酶-4抑制剂,主要用于治疗2型糖尿病。 它通过增加活性胰高血糖素样肽-1和胃抑制肽的水平发挥作用,从而增强胰岛素分泌并降低血糖水平 .

科学研究应用

替尼格列汀氢溴酸盐具有广泛的科学研究应用:

化学: 用于开发定量和检测分析方法。

生物学: 研究其对细胞通路和酶抑制的影响。

医学: 主要用于治疗2型糖尿病,研究重点是其疗效和安全性。

工业: 在制药行业用于生产降糖药物

作用机制

替尼格列汀氢溴酸盐通过抑制二肽基肽酶-4发挥作用,该酶负责降解胰高血糖素样肽-1。 通过抑制该酶,替尼格列汀氢溴酸盐增加了活性胰高血糖素样肽-1的水平,导致胰岛素分泌增强,血糖水平降低 .

生化分析

Biochemical Properties

Teneligliptin Hydrobromide interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition is significant as DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Teneligliptin Hydrobromide enhances the levels of these incretin hormones, which stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

Teneligliptin Hydrobromide has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it improves fasting plasma glucose (FPG) levels, homeostasis model assessment of β-cell function (HOMA-β), and homeostasis model assessment of insulin resistance (HOMA-IR) .

Molecular Mechanism

The molecular mechanism of Teneligliptin Hydrobromide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the DPP-4 enzyme activity with an IC50 of approximately 1 nM . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Temporal Effects in Laboratory Settings

The effects of Teneligliptin Hydrobromide change over time in laboratory settings . It has been observed that the compound exhibits stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Teneligliptin Hydrobromide vary with different dosages in animal models . It has been observed that the drug-drug interaction with Teneligliptin Hydrobromide is of the pharmacokinetic kind .

Metabolic Pathways

Teneligliptin Hydrobromide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Transport and Distribution

Teneligliptin Hydrobromide is transported and distributed within cells and tissues . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

准备方法

合成路线和反应条件

替尼格列汀氢溴酸盐的合成涉及多个步骤,从中间体的制备开始。一种常见的路线包括制备L-脯氨酸甲酯的反应性诺西基衍生物,然后用1-(3-甲基-1-苯基-1H-吡唑-5-基)哌嗪进行亲核取代。 最终产物通过酰胺化和脱保护反应获得 .

工业生产方法

替尼格列汀氢溴酸盐的工业生产通常涉及优化反应条件,以控制杂质并提高收率。 采用旋转蒸发、喷雾干燥和冷冻干燥等技术生产该化合物的无定形形式 .

化学反应分析

反应类型

替尼格列汀氢溴酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下会氧化形成降解产物。

还原: 还原反应不太常见,但在某些条件下会发生。

取代: 亲核取代是其合成的关键反应.

常用试剂和条件

替尼格列汀氢溴酸盐的合成和反应中常用的试剂包括氢溴酸、乙酸和各种有机溶剂。 反应条件通常涉及控制温度和pH值 .

形成的主要产物

相似化合物的比较

类似化合物

- 西格列汀

- 沙格列汀

- 利格列汀

- 阿格列汀

独特性

替尼格列汀氢溴酸盐因其J形或锚定锁定域结构而独一无二,该结构可提供对二肽基肽酶-4的强效抑制。 这种结构有助于其在控制血糖指标方面具有良好的安全性和疗效 .

属性

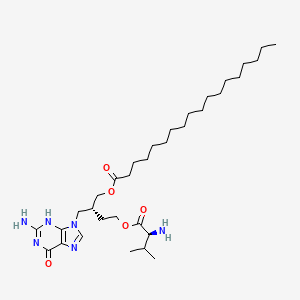

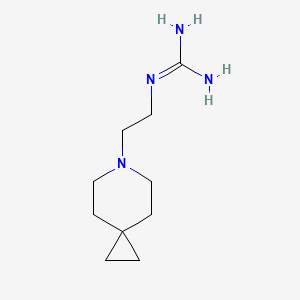

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-MAYGPZJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238219 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906093-29-6 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Teneligliptin Hydrobromide, and what is its mechanism of action?

A1: Teneligliptin Hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner [, ].

Q2: How does the increased GLP-1 and GIP levels affect blood glucose levels?

A2: GLP-1 and GIP are incretin hormones released by endocrine cells in response to food intake. They stimulate insulin secretion from pancreatic beta-cells and suppress glucagon secretion from alpha-cells, primarily in the presence of elevated glucose levels. This glucose-dependent mechanism helps to lower postprandial and fasting blood glucose levels without increasing the risk of hypoglycemia [, ].

Q3: What is the molecular formula and weight of Teneligliptin Hydrobromide Hydrate?

A3: The molecular formula of Teneligliptin Hydrobromide Hydrate is C22H29N5O3S • HBr • 2.5H2O. Its molecular weight is 561.5 g/mol [].

Q4: Is there any spectroscopic data available for Teneligliptin Hydrobromide Hydrate?

A4: Yes, several studies have employed UV spectrophotometry to analyze Teneligliptin Hydrobromide Hydrate. It exhibits maximum absorption at wavelengths ranging from 240 nm to 267.2 nm depending on the solvent used [, , ].

Q5: What are some strategies to improve the stability and solubility of Teneligliptin Hydrobromide Hydrate in formulations?

A6: Researchers have explored solid dispersions with polymers like PVP and HPMC to enhance the dissolution rate and potentially improve the bioavailability of Teneligliptin Hydrobromide Hydrate [].

Q6: What analytical techniques are commonly used to quantify Teneligliptin Hydrobromide Hydrate?

A6: Various analytical methods have been developed and validated for the quantification of Teneligliptin Hydrobromide Hydrate. These include:

- RP-HPLC: This technique is widely used for separating and quantifying Teneligliptin Hydrobromide Hydrate in both bulk drug substance and pharmaceutical formulations [, , , , , , , ].

- HPTLC: This method is considered a cost-effective alternative to HPLC for the analysis of Teneligliptin Hydrobromide Hydrate in pharmaceutical preparations [, , ].

- UV Spectrophotometry: This technique is employed for its simplicity and cost-effectiveness in the analysis of Teneligliptin Hydrobromide Hydrate in bulk drug substance and tablet dosage forms [, , , ].

- GC-MS: This technique has been used to detect and quantify trace levels of genotoxic impurities, such as p-anisaldehyde, in Teneligliptin Hydrobromide Hydrate [].

Q7: How are these analytical methods validated to ensure accuracy and reliability?

A8: Validation of analytical methods for Teneligliptin Hydrobromide Hydrate is conducted following ICH (International Council for Harmonisation) guidelines [, , , ]. This includes evaluating parameters such as:

- Linearity and Range: Demonstrating a linear relationship between the analyte concentration and response over a defined range [].

- Accuracy: Measuring the closeness of the obtained results to the true value of the analyte [].

- Precision: Assessing the degree of agreement among individual test results under stipulated conditions [].

- Specificity: Verifying the ability of the method to differentiate the analyte from other components in the sample [].

- Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable precision and accuracy [, ].

Q8: What is being done to improve the delivery and bioavailability of Teneligliptin Hydrobromide Hydrate?

A8: Researchers are investigating different formulation strategies to enhance the delivery and bioavailability of Teneligliptin Hydrobromide. Some approaches include:

- Solid Dispersions: Formulating the drug with polymers like PVP and HPMC to enhance its dissolution rate and potentially improve bioavailability [].

- Active Film Coating Tablets: This technology allows for the controlled release of Teneligliptin Hydrobromide Hydrate in combination with other antidiabetic drugs like Metformin Hydrochloride [].

- Oral Dispersible Strips: These strips offer a convenient and potentially more bioavailable alternative to conventional tablets [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。